molecular formula C15H21N5O3 B2400996 1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899971-23-4

1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer: B2400996
CAS-Nummer: 899971-23-4
Molekulargewicht: 319.365
InChI-Schlüssel: XUGGOMBANBEELH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a bicyclic heterocyclic scaffold known for its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . Key substituents include:

  • 5-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl): Introduces a ketone-linked 4-methylpiperidine group, likely influencing lipophilicity and receptor binding .

Pyrazolo[3,4-d]pyrimidinones are pharmacologically significant, with derivatives showing antitumor, antiviral, and kinase-inhibitory activities . The combination of hydroxyethyl and 4-methylpiperidinyl groups in this compound suggests optimized pharmacokinetic properties compared to simpler analogs.

Eigenschaften

IUPAC Name

1-(2-hydroxyethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-11-2-4-18(5-3-11)13(22)9-19-10-16-14-12(15(19)23)8-17-20(14)6-7-21/h8,10-11,21H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGOMBANBEELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

  • Synthetic routes and reaction conditions: : This compound is typically synthesized through a multi-step process. The initial step involves the formation of the pyrazolopyrimidinone core, which is then further modified to introduce the hydroxyethyl and methylpiperidinyl groups.

    • For example, starting with a suitable pyrazole derivative, one might use a cyclization reaction to form the pyrazolopyrimidinone core. Subsequently, through targeted substitution reactions, the hydroxyethyl and methylpiperidinyl groups are introduced under controlled conditions, often involving specific catalysts or reagents.

  • Industrial production methods: : In industrial settings, the synthesis of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of flow chemistry techniques, high-throughput screening of catalysts, and stringent purification protocols to ensure the consistency of the product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound has been synthesized and evaluated for its ability to inhibit inflammatory responses. For instance, it was found to reduce carrageenan-induced edema in animal models, suggesting potential therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain pathogens and cancer cells. Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit DHODH activity, providing a basis for their use in developing antiviral and anticancer therapies .

Structure-Activity Relationship

The biological activity of 1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is influenced by its structural components. The presence of the hydroxyethyl group enhances solubility and bioavailability, while the piperidine moiety contributes to receptor binding affinity. These modifications are critical for optimizing the pharmacological profile of the compound .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against various cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
  • Case Study 2 : In vivo studies demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models compared to control groups .

Comparative Data Table

Property/ActivityCompound StructureObserved Activity
Anti-inflammatory1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneReduced edema in animal models
DHODH InhibitionPyrazolo[3,4-d]pyrimidine derivativesSignificant inhibition of viral replication
AntiproliferativeVarious derivatives with piperidine modificationsLow micromolar IC50 against cancer cells

Wirkmechanismus

  • Molecular targets: : The specific mechanism by which this compound exerts its effects can vary based on its application. For example, in medicinal contexts, it might target specific enzymes or receptors.

  • Pathways involved: : The pathways could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[3,4-d]pyrimidin-4(5H)-one vs. Pyrido[3,4-d]pyrimidin-4(3H)-one

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one (Target Compound):
    • Nitrogen-rich, rigid bicyclic structure.
    • Demonstrated kinase inhibition in analogs (e.g., CBS-1 in with IC₅₀ values < 1 µM against A549 lung cancer cells) .
  • Pyrido[3,4-d]pyrimidin-4(3H)-one ():
    • Replaces one pyrrole nitrogen with a pyridine ring.
    • Reduced hydrogen-bonding capacity but improved aromatic stacking interactions.

Pyrimido[4,5-d]pyrimidin-4(1H)-one ():

Substituent Effects

Position 1 Modifications

Compound Substituent at Position 1 Key Properties Reference
Target Compound 2-Hydroxyethyl Enhanced solubility, H-bonding
Example 29 () 1-(4-Amino)ethyl Increased basicity, kinase binding
1-(2-Chloroethyl) () 2-Chloroethyl Higher reactivity, cytotoxicity

Position 5 Modifications

Compound Substituent at Position 5 Key Properties Reference
Target Compound 2-(4-Methylpiperidin-1-yl)-2-oxoethyl Balanced lipophilicity, receptor affinity
Compound 53g () Benzo[d][1,3]dioxol-5-ylmethyl Improved CNS penetration
CBS-1 () Urea-linked alkyl chains Potent apoptosis induction

Pharmacokinetic and Pharmacodynamic Profiles

Lipophilicity and Solubility

  • The 2-hydroxyethyl group in the target compound reduces logP compared to chloroethyl () or arylalkyl analogs (), favoring aqueous solubility .
  • 4-Methylpiperidinyl substituent provides moderate lipophilicity, enhancing membrane permeability versus purely polar groups (e.g., sulfonylpiperazine in ) .

Crystallographic Insights

  • Pyrazolo[3,4-d]pyrimidinones often form hydrogen-bonded networks (e.g., N-H···O interactions in ), critical for stability and crystal packing .

Biologische Aktivität

1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, a related compound with a similar structure showed high inhibitory activity against various tumor cell lines. Specifically, it was found to have an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin, a commonly used chemotherapy drug (IC50 = 9.20 µM) .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneA5492.24Induces apoptosis
DoxorubicinA5499.20DNA intercalation
Compound 1dMCF-71.74Induces apoptosis

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analysis indicated that treatment with the compound resulted in a significant increase in apoptotic cells within the sub-G1 phase of the cell cycle . This apoptotic effect is crucial for eliminating cancer cells and is supported by molecular docking studies that suggest strong binding affinity to target proteins involved in cell survival pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For instance, the introduction of a piperidine moiety was essential for enhancing potency against cancer cell lines . The presence of specific functional groups appears to be pivotal in maintaining the compound's ability to inhibit tumor growth effectively.

Table 2: Structure-Activity Relationships of Pyrazolo[3,4-d]pyrimidine Derivatives

ModificationEffect on Activity
Piperidine substitutionIncreased potency
Hydroxyethyl groupEssential for solubility and bioavailability
Variations in carbonyl positionAltered binding affinity

Case Studies

In a notable study conducted by researchers at a leading pharmaceutical institute, several pyrazolo[3,4-d]pyrimidine derivatives were screened for anticancer activity using multicellular spheroid models. The study identified several promising candidates that not only inhibited tumor growth but also induced apoptosis and suppressed cell migration . These findings underscore the therapeutic potential of this class of compounds in cancer treatment.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction yields be improved?

Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the 2-hydroxyethyl group.
  • Amide coupling using 4-methylpiperidine derivatives to attach the 2-oxoethyl moiety.
    Critical factors for yield optimization include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Triethylamine or DMAP can accelerate coupling reactions .
  • Temperature control : Reactions often require heating (60–100°C) to overcome activation barriers .
    Yield monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended .

Q. Q2. How can researchers assess the purity and structural integrity of this compound post-synthesis?

Answer: A combination of analytical techniques is essential:

  • ¹H/¹³C NMR spectroscopy : Confirm substituent positions and detect impurities (e.g., unreacted intermediates) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC with UV detection : Quantify purity (>95% required for biological assays) .

Advanced Research Questions

Q. Q3. What strategies are effective for identifying the biological targets of this compound, and how can binding kinetics be characterized?

Answer: Target identification involves:

  • Kinase profiling assays : Screen against panels of kinases, given the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets .
  • Pull-down assays with biotinylated analogs : Isolate bound proteins for identification via LC-MS/MS .
    For binding kinetics :
  • Surface plasmon resonance (SPR) : Measure real-time association/dissociation rates (e.g., KD values in nM range) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

Q. Q4. How can computational modeling resolve contradictions in reported biological activities of structurally similar derivatives?

Answer: Contradictions often arise from subtle structural variations (e.g., substituent positioning). Computational approaches include:

  • Molecular docking : Compare binding poses of analogs to targets (e.g., kinases vs. GPCRs) using software like AutoDock Vina .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with activity trends (e.g., IC50 variations) .

Q. Q5. What experimental designs are recommended for evaluating the compound’s metabolic stability and toxicity in preclinical models?

Answer:

  • In vitro metabolic assays : Use human liver microsomes (HLMs) to measure CYP450-mediated degradation rates .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
  • In vivo toxicity : Dose-dependent studies in rodents (e.g., 10–100 mg/kg) with endpoints including ALT/AST levels and histopathology .

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a specific enzyme isoform?

Answer:

  • Substituent variation : Synthesize analogs with modified piperidine (e.g., 4-ethyl vs. 4-methyl) or pyrazole groups .
  • Enzyme inhibition assays : Test analogs against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) to identify selectivity drivers .
  • Crystallography : Solve co-crystal structures with isoforms to pinpoint critical binding interactions (e.g., hydrogen bonds with catalytic lysine) .

Data Analysis and Methodological Challenges

Q. Q7. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Discrepancies may arise from poor bioavailability or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and absorption .
  • Transcriptomic analysis : Compare gene expression changes in treated vs. untreated models to identify off-target pathways .

Q. Q8. What advanced spectroscopic techniques can elucidate the compound’s electronic properties and reactivity?

Answer:

  • UV-Vis spectroscopy : Monitor charge-transfer transitions in different solvents .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • X-ray photoelectron spectroscopy (XPS) : Analyze electron environments of nitrogen and oxygen atoms in the core structure .

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